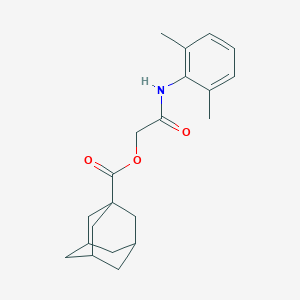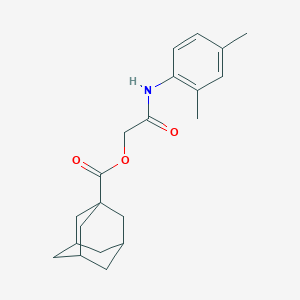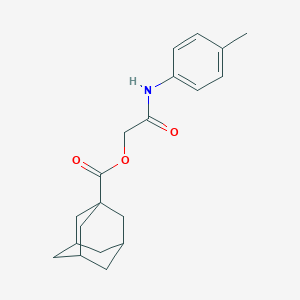![molecular formula C20H17ClN2O4S B305733 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease. These findings suggest that 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 may have potential as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. These effects may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as SOD and CAT. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. Its potential therapeutic applications also make it an attractive candidate for further study. However, one limitation is its relatively low solubility, which may affect its bioavailability in vivo. Further studies are needed to determine the optimal dosage and administration route for this 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide.
Direcciones Futuras
There are many potential future directions for research on 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anticancer agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its optimal dosage and administration route, as well as its potential for long-term use. Overall, 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base to form 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide 1. The synthesis method has been optimized to improve yield and purity, and the resulting 2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C20H17ClN2O4S |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-4-3-5-12(2)18(11)22-17(25)10-23-19(26)16(28-20(23)27)9-13-8-14(21)6-7-15(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b16-9+ |
Clave InChI |
QGLAAVZDRUSJNL-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



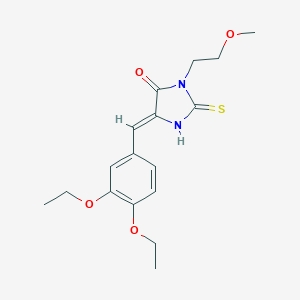
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
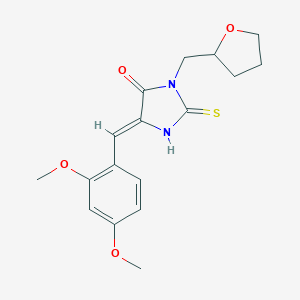
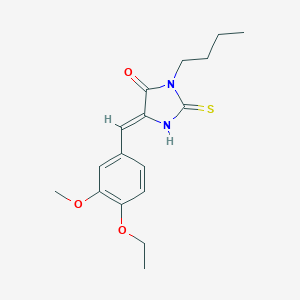
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
